molecular formula C10H15ClN2O2S B1417913 ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride CAS No. 251349-56-1

ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

Cat. No.: B1417913
CAS No.: 251349-56-1
M. Wt: 262.76 g/mol
InChI Key: RWZYILAQTIQGAU-OGFXRTJISA-N
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Description

Ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2S and its molecular weight is 262.76 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial in bacterial cell wall synthesis . The compound’s interaction with this enzyme involves binding to the active site, thereby inhibiting its function and leading to antibacterial effects. Additionally, ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride may interact with other proteins involved in cellular signaling pathways, influencing their activity and downstream effects.

Cellular Effects

Ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride has been shown to affect various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and other metabolic processes.

Molecular Mechanism

The molecular mechanism of action of ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes such as UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity and preventing bacterial cell wall synthesis . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride may activate or inhibit other enzymes and proteins, leading to changes in cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride can result in adaptive responses in cells, such as changes in gene expression and metabolic activity, which may affect cellular function.

Dosage Effects in Animal Models

The effects of ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to tissues and organs. Threshold effects have been noted, where a specific dosage level is required to achieve the desired therapeutic effect. Careful dosage optimization is essential to balance efficacy and safety in animal studies.

Metabolic Pathways

Ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can exert biological effects . These metabolic pathways influence the compound’s bioavailability, efficacy, and potential toxicity. Understanding these pathways is crucial for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters such as ABC transporters, which influence its localization and accumulation within cells . Additionally, binding proteins may facilitate the compound’s distribution to specific tissues, affecting its therapeutic and toxic effects.

Subcellular Localization

Ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

ethyl 2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZYILAQTIQGAU-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@H]2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659961
Record name Ethyl 2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251349-56-1
Record name Ethyl 2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride
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ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride
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ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride
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ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride
Reactant of Route 5
ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride
Reactant of Route 6
ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

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